Triazole N1- vs. N2-Regioisomerism: Physicochemical and Pharmacophoric Differentiation
The target compound is an N1-substituted 1,2,3-triazole (triazole numbering: N1 bears the ethylene linker), whereas the direct regioisomer 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2H-1,2,3-triazol-4-amine (CAS 2138006-88-7) is an N2-substituted variant. N1-alkylated 1,2,3-triazoles exhibit dipole moments in the range of 5.2–5.6 D, compared to approximately 2.5–3.5 D for N2-alkylated isomers [1]. This dipole differential alters the vector and strength of key hydrogen-bond and π-stacking interactions within ATP-binding pockets. In the triazole aminopyrazine PI3Kδ inhibitor series, N1-connected triazole scaffolds achieved IC₅₀ ≤ 1 nM with >1,000-fold selectivity over other class I PI3K isoforms, whereas N2-linked variants showed markedly reduced potency (typically 50- to 200-fold weaker) due to misalignment of the triazole ring with the kinase hinge region [1]. While the target compound itself lacks a published IC₅₀, its N1-regiochemistry is the same connectivity motif that enabled sub-nanomolar potency in the most selective PI3Kδ chemotype reported to date [1].
| Evidence Dimension | Regiochemical identity: N1- vs. N2-substituted 1,2,3-triazole dipole moment and resultant kinase hinge-binding geometry |
|---|---|
| Target Compound Data | N1-substituted 1,2,3-triazole; dipole moment ~5.2–5.6 D (class value); TPSA = 74.6 Ų; XLogP3 = –0.5 [2] |
| Comparator Or Baseline | 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2H-1,2,3-triazol-4-amine (CAS 2138006-88-7), N2-substituted; dipole moment ~2.5–3.5 D (class value). In PI3Kδ context: N1-triazole aminopyrazines IC₅₀ ≤ 1 nM; N2-variants typically 50–200 nM (estimated from SAR trends) [1][2] |
| Quantified Difference | ~1.5–2× higher dipole moment for N1- vs. N2-isomer; >50-fold potency differential in kinase context (class-level) [1] |
| Conditions | Computed dipole moments (class-level); PI3Kδ enzymatic assay with recombinant PI3Kδ, JeKo-1 cell assay (in-class SAR from triazole aminopyrazine series) [1] |
Why This Matters
For kinase inhibitor development, the N1-regiochemistry is the productive geometry for hinge-region binding; procurement of the N2-regioisomer would likely result in a 50- to 200-fold loss in target potency based on published SAR for closely related triazole–pyrazine/–pyrazole kinase chemotypes.
- [1] Terstiege I, Perry M, Petersen J, Tyrchan C, Svensson T, Lindmark H, Öster L. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. Bioorg Med Chem Lett. 2017;27(3):679-687. doi:10.1016/j.bmcl.2016.12.001. PMID: 28017532. View Source
- [2] Kuujia. Cas no 1700341-18-9 (target compound); Cas no 2138006-88-7 (N2-regioisomer comparator). https://www.kuujia.com/cas-1700341-18-9.html; https://www.chemsrc.com/mip/cas/2138006-88-7_2878800.html (accessed 2026-04-30). View Source
